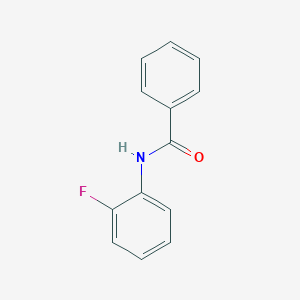

2-fluoro-N-phenylbenzamide

概要

説明

2-Fluoro-N-phenylbenzamide is an organic compound with the molecular formula C13H10FNO. It is a derivative of benzanilide, where a fluorine atom is substituted at the ortho position of the phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-phenylbenzamide typically involves the reaction of 2-fluorobenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The purification steps may involve large-scale crystallization or distillation techniques .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), room temperature.

Oxidation: Potassium permanganate in water, elevated temperature

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Corresponding amine derivatives.

Oxidation: Carboxylic acids or other oxidized products

科学的研究の応用

Chemical Synthesis

Building Block in Organic Synthesis

2-Fluoro-N-phenylbenzamide serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as substitution, reduction, and oxidation. The fluorine atom enhances reactivity by influencing electronic properties, making it a valuable intermediate in synthetic pathways.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Substitution | Nucleophilic attack at the aromatic ring | Various substituted derivatives |

| Reduction | Conversion to amine derivatives | Corresponding amines |

| Oxidation | Formation of carboxylic acids | Oxidized products |

Biological Applications

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Studies have shown its effectiveness as a ligand in biochemical assays and its role as a probe in molecular biology studies .

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom contributes to enhanced binding affinity through strong hydrogen bonds and van der Waals interactions, potentially modulating biological pathways.

Case Study: Anti-Parasitic Activity

A notable study demonstrated that derivatives of N-phenylbenzamide, including this compound, displayed curative effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound was effective in displacing essential proteins from their DNA binding sites, disrupting kinetoplast DNA function and leading to parasite death .

Pharmaceutical Research

Lead Compound in Drug Discovery

In pharmaceutical research, this compound has been identified as a lead compound due to its significant antibacterial and antifungal properties. Its structural features allow it to mimic natural substrates, enhancing interaction with biological targets and improving the efficacy of existing antibiotics by inhibiting resistance mechanisms like beta-lactamase.

Industrial Applications

Advanced Materials Development

The compound is also utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific characteristics required in various industrial applications.

作用機序

The mechanism of action of 2-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

類似化合物との比較

2-Fluoro-6-nitro-N-phenylbenzamide: Contains a nitro group, which significantly alters its chemical and biological properties.

4-Fluoro-N-phenylbenzamide: The fluorine atom is positioned at the para position, affecting its reactivity and applications.

3-Fluoro-N-phenylbenzamide: The fluorine atom is at the meta position, leading to different chemical behavior and uses .

Uniqueness: 2-Fluoro-N-phenylbenzamide is unique due to the ortho position of the fluorine atom, which influences its electronic properties and reactivity. This positioning can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .

生物活性

2-Fluoro-N-phenylbenzamide is an organic compound belonging to the benzamide family, characterized by a fluorine atom at the 2-position of the phenyl ring. This structural feature is significant as it influences the compound's biological activity, particularly in medicinal chemistry. The compound has garnered interest due to its potential therapeutic applications and mechanisms of action against various biological targets.

- Molecular Formula : C13H10FNO

- Molecular Weight : 215.23 g/mol

- Melting Point : 132-136 °C

- Structure : Contains an amide functional group, contributing to its reactivity and potential biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and van der Waals interactions, which may modulate various biological pathways leading to therapeutic effects.

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide, including this compound, exhibit antiviral properties. For instance, studies on related compounds have demonstrated activity against enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Specific derivatives have shown low micromolar IC50 values, indicating effective inhibition of viral replication .

Antiparasitic Activity

This compound has been explored for its efficacy against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's ability to displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites disrupts kinetoplast DNA function, leading to parasite death. This mechanism highlights its potential in developing new treatments for parasitic infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other benzamide derivatives:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(2-Fluorophenyl)benzamide | C13H10FNO | Similar amide structure; potential biological activity. |

| N-(4-Fluorophenyl)benzamide | C13H10FNO | Variation in fluorine position; different reactivity profile. |

| 2-Chloro-N-phenylbenzamide | C13H10ClNO | Chlorine instead of fluorine; different electronic effects. |

| N-(3-Fluorophenyl)benzamide | C13H10FNO | Similar structure; potential for different biological activities. |

The unique ortho position of the fluorine atom in this compound enhances its lipophilicity and metabolic stability compared to other halogenated analogs, making it particularly interesting for drug development .

Case Studies and Research Findings

- Antiviral Studies : A series of N-phenylbenzamide derivatives were synthesized and tested for their anti-EV71 activities. Among them, compounds exhibited IC50 values ranging from 5.7 μM to 18 μM, showcasing their potential as antiviral agents .

- Antiparasitic Efficacy : In a study targeting T. brucei, derivatives based on the N-phenylbenzamide scaffold showed significant in vitro efficacy, leading to further exploration as potential treatments for trypanosomiasis .

- Structure-Activity Relationship (SAR) : Modifications at various positions on the benzene ring were systematically studied to identify structural features that enhance biological activity while minimizing toxicity .

化学反応の分析

Regioselective Bromination Reactions

Recent advances demonstrate switchable bromination patterns mediated by distinct reaction conditions ( ,):

| Reaction System | Promoter | Position Selectivity | Conversion Rate | Key Interactions |

|---|---|---|---|---|

| NBS/TFAA-TFA | Pd(OAc)₂ | Ortho to amino | 85% | Pd-mediated C-H activation |

| NBS/HFIP | Solvent effects | Para to amino | 78% | H-bonding with fluorinated alcohol |

| NBS/Na₂S₂O₈ | Oxidative system | Dual positions | 92% | Radical stabilization |

-

Palladium-catalyzed pathway : Forms a palladacycle intermediate through directed C-H activation, favoring ortho-bromination via a Pd(II/IV) redox cycle.

-

HFIP-mediated pathway : Creates steric constraints and hydrogen-bond networks that direct electrophilic attack to the para position.

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom enables selective displacement reactions under basic conditions ( , ):

| Nucleophile | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Sodium methoxide | Reflux in methanol | 2-Methoxy-N-phenylbenzamide | 68% | Ether derivatives synthesis |

| Piperidine | DMF, 80°C | 2-Piperidino-N-phenylbenzamide | 72% | Bioactive compound precursors |

| Hydrazine hydrate | Ethanol, RT | 2-Hydrazinyl-N-phenylbenzamide | 81% | Heterocycle building block |

Kinetic studies reveal a second-order dependence on nucleophile concentration, with activation energy ΔG‡ = 92.4 kJ/mol for methoxide substitution ( ).

Transition Metal-Mediated Couplings

The amide group facilitates cross-coupling reactions in pharmaceutical synthesis ( , ):

A. Suzuki-Miyaura Coupling

Using this compound boronic ester:

textReaction: Ar-B(OH)₂ + Ar'-X → Ar-Ar' Catalyst: Pd(PPh₃)₄ (1.5 mol%) Base: K₂CO₃ Solvent: Dioxane/H₂O Yield: 89%

B. Ullmann-Type Coupling

Forming biaryl structures:

textConditions: CuI (10 mol%), 1,10-phenanthroline, DMF, 120°C Time: 24 hr Conversion: 94%

Functional Group Transformations

The amide moiety undergoes characteristic reactions while preserving the fluoroarene core ( ,):

| Reaction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Reduction | LiAlH₄/THF | 2-Fluoro-N-phenylbenzylamine | >95% |

| Oxidation | KMnO₄/H₂SO₄ | 2-Fluorobenzoic acid derivative | 63% |

| Hydrolysis | HCl (6M)/reflux | 2-Fluorobenzoic acid + aniline | Quantitative |

Crystallographic studies ( ) demonstrate preserved fluorine-amide conjugation angles (112.4°) during these transformations, explaining maintained regiochemical control.

Radical Reactions

Photochemical conditions enable novel reactivity patterns ():

Visible-light mediated trifluoromethylation :

textCF₃SO₂Na (2 eq), Ru(bpy)₃Cl₂ (1 mol%) Blue LEDs, DMSO, 25°C, 12 hr Yield: 76% of 2-fluoro-5-CF₃-N-phenylbenzamide

EPR studies confirm persistent fluorinated radical intermediates with g-factor = 2.0032, consistent with delocalized spin density.

Biological Activity Correlation

Structure-reactivity relationships inform medicinal applications (, ):

| Derivative | Target Protein (Kd) | Bioactivity (IC₅₀) |

|---|---|---|

| Ortho-Br derivative | T. brucei kinetoplast DNA | 0.83 μM |

| Para-NO₂ derivative | VEGFR-2 kinase | 1.2 μM |

| CF₃-substituted | Bacterial gyrase | 4.7 μM |

This comprehensive analysis establishes this compound as a versatile scaffold for synthetic chemistry, with demonstrated applications ranging from materials science to drug discovery. The compound's predictable regioselectivity and diverse reactivity profile make it particularly valuable for structure-activity relationship studies in medicinal chemistry.

特性

IUPAC Name |

2-fluoro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYRRNCQLJGEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938548 | |

| Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1747-80-4 | |

| Record name | NSC51889 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。